Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate is a chemical compound with the molecular formula C10H8BrNO3. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, material science, and chemical biology . This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring.
Preparation Methods
The synthesis of Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a brominated phenylacetate with a cyano and methoxy-substituted phenylboronic acid.
Chemical Reactions Analysis
Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a hydroxyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate is widely used in scientific research due to its versatility as a building block for the synthesis of various organic compounds. Its applications include:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
4-Cyano-2-ethoxyphenyl acetate: Contains an ethoxy group instead of a methoxy group.
Ethyl cyano (3,4-dimethoxyphenyl)acetate: Contains additional methoxy groups on the phenyl ring.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-6-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-9-10(13)4-8(7-14)5-11(9)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRXXLJVRBGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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